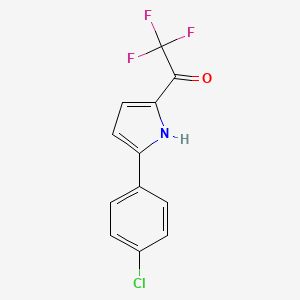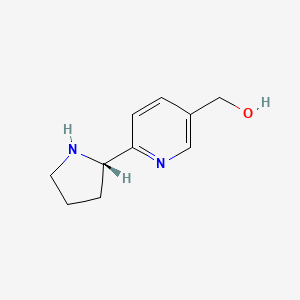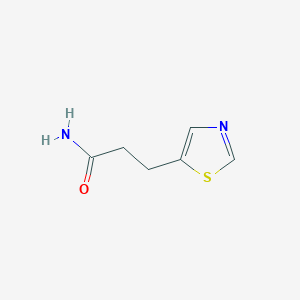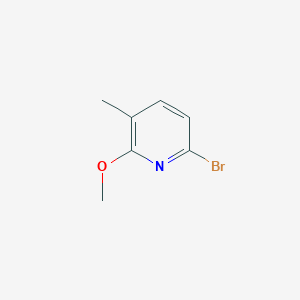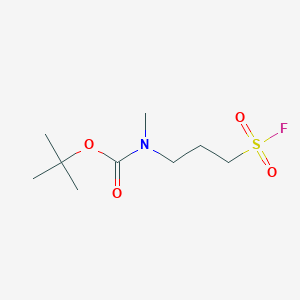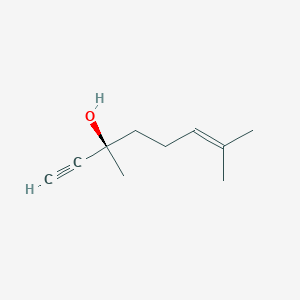
Dehydrolinalool, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrolinalool, (+)-: is a chemical compound with the molecular formula C10H16O . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Dehydrolinalool is known for its pleasant aroma and is used in the fragrance industry. It is also a valuable intermediate in the synthesis of various other chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Attack on Methyl Heptenone: One classic synthesis method involves the nucleophilic attack of the acetylide ion on methyl heptenone to produce dehydrolinalool.
Ethynylation of 2-Methylhept-2-en-6-one: Another method involves the ethynylation of 2-methylhept-2-en-6-one in the presence of an alkali metal base and a substituted amide solvent.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dehydrolinalool can undergo oxidation reactions to form various oxidized products.
Reduction: Selective hydrogenation of dehydrolinalool can produce linalool.
Substitution: Dehydrolinalool can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for selective hydrogenation.
Substitution: Various alkyl, aryl, or cycloalkyl orthovanadates can be used as catalysts for substitution reactions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Dehydrolinalool is used as an intermediate in the synthesis of various terpenes and other organic compounds. It is also employed in the study of reaction mechanisms and synthetic methodologies .
Biology: In biological research, dehydrolinalool is used to study the effects of terpenes on cellular processes and to investigate its potential as a bioactive compound .
Medicine: Dehydrolinalool and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: Dehydrolinalool is widely used in the fragrance industry due to its pleasant aroma. It is also used in the production of flavoring agents and as an intermediate in the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of dehydrolinalool involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in fragrance, flavor, or therapeutic research .
Comparaison Avec Des Composés Similaires
Linalool: A closely related compound with a similar structure but different functional groups.
Linalool Oxide: Another derivative of linalool with distinct chemical properties and applications.
Myrcene: A terpene with a similar structure but different functional groups and applications.
Uniqueness: Dehydrolinalool is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of other valuable compounds. Its pleasant aroma and versatility in industrial applications further distinguish it from similar compounds .
Propriétés
Numéro CAS |
68224-83-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(3R)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m0/s1 |
Clé InChI |
YWTIDNZYLFTNQQ-JTQLQIEISA-N |
SMILES isomérique |
CC(=CCC[C@](C)(C#C)O)C |
SMILES canonique |
CC(=CCCC(C)(C#C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



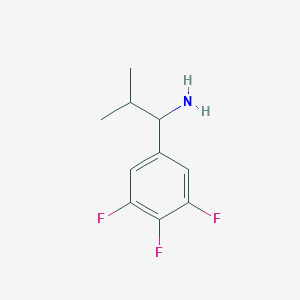
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
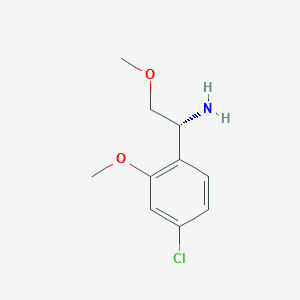

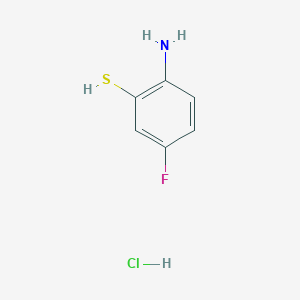
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)
